N-methyl-N-phenylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-N-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-13(11-5-3-2-4-6-11)12(14)10-7-8-15-9-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNUQVPTPIFSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiophene-3-Carbonyl Chloride
Multicomponent Thiophene Ring Synthesis
Gewald Reaction Adaptations
The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, can be modified to incorporate carboxamide groups at the 3-position. As reported in, reacting 3-oxo-N-phenylbutanamide with malononitrile and elemental sulfur in ethanol under reflux forms 5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide. Adapting this protocol by substituting N-phenylbutanamide with N-methyl-N-phenyl precursors may yield the desired 3-carboxamide derivative. Key steps include:
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Condensation : 3-Oxo-N-methyl-N-phenylbutanamide reacts with malononitrile in ethanol.
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Cyclization : Elemental sulfur facilitates thiophene ring closure at 80–100°C.
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Workup : Precipitation and recrystallization from ethanol yield the product.
Mechanistic Insight :
This method produced 80% yields for 2-carboxamide analogues, suggesting feasibility for the 3-isomer with optimized stoichiometry.
Post-Functionalization of Thiophene Cores
Reductive Amination
A two-step strategy involving:
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Thiophene-3-carboxylic Acid Activation : Formation of a mixed anhydride with ethyl chloroformate.
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Coupling with N-Methylaniline : Using trimethylaluminum (Me₃Al) as a Lewis acid catalyst in tetrahydrofuran (THF) at 0°C to room temperature.
This approach mirrors procedures for N-alkyl-N-aryl amides, achieving yields of 70–85%.
Analytical Characterization
Spectroscopic Validation
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¹H NMR : The N-methyl group typically appears as a singlet at δ 3.3–3.5 ppm, while aromatic protons from the phenyl and thiophene rings resonate between δ 6.7–7.7 ppm.
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¹³C NMR : The carbonyl carbon (C=O) is observed near δ 162–165 ppm, with thiophene carbons at δ 120–140 ppm.
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HRMS : Exact mass calculations confirm molecular ion peaks (e.g., C₁₃H₁₂NOS⁺ requires m/z 238.0634).
Chromatographic Purity
HPLC analyses of analogous compounds show >95% purity using C18 columns and acetonitrile/water gradients.
Challenges and Optimization Strategies
Chemical Reactions Analysis
N-methyl-N-phenylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-methyl-N-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- N-aryl vs. N-alkyl : The N-phenyl group in the target compound may reduce solubility compared to N-alkyl analogues (e.g., N-methyl) due to increased hydrophobicity.
- Fused ring systems: Derivatives with tetrahydrobenzothiophene () show distinct conformational rigidity compared to monocyclic thiophenes .
Physical and Chemical Properties
Melting points and yields from synthesis provide insights into stability and synthetic feasibility:
Comparison with Target Compound :
- The target’s N-methyl-N-phenyl groups likely result in a melting point intermediate between polar derivatives (e.g., Compound 11) and highly stable compounds like Compound 13.
- Benzothiophene derivatives () exhibit higher lipophilicity than monocyclic thiophenes, impacting membrane permeability .
Key Insights :
Comparison with Target Compound :
- The absence of polar groups (e.g., nitro, amino) in the target compound may limit antimicrobial efficacy compared to and derivatives.
- N-phenyl substitution could enhance interactions with aromatic residues in enzymes or receptors.
Q & A
Q. What are the standard synthetic routes for N-methyl-N-phenylthiophene-3-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Coupling thiophene-3-carboxylic acid derivatives with N-methylaniline using carbodiimide-based reagents (e.g., EDC/HOBt) under reflux conditions in anhydrous solvents like DMF or THF .
- Functional group protection : Temporary protection of reactive groups (e.g., amines) using Boc or Fmoc strategies to prevent side reactions during synthesis .
- Purification : Column chromatography or recrystallization to isolate the final product, followed by validation via melting point and spectroscopic analysis .
Q. Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- NMR spectroscopy : To confirm the presence of the thiophene ring, methyl, and phenyl groups (e.g., ¹H NMR for aromatic protons at δ 7.2–7.8 ppm and methyl groups at δ 2.8–3.2 ppm) .
- X-ray crystallography : For resolving crystal packing and stereochemical details, particularly when studying polymorphism or co-crystals .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. How is the biological activity of this compound evaluated in preclinical studies?
Methodologies include:
- In vitro assays : Antimicrobial activity via broth microdilution (MIC determination against S. aureus or E. coli), and anticancer screening using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Structure-activity relationship (SAR) studies : Systematic modification of the thiophene or phenyl groups to assess effects on potency and selectivity .
Q. What are its potential applications in material science?
The compound’s conjugated thiophene core enables:
- Organic electronics : Use in organic photovoltaics (OPVs) due to electron-deficient moieties that enhance charge transport .
- Luminescent materials : Exploration as a dopant in OLEDs for tunable emission properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Strategies include:
- Design of Experiments (DOE) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., Pd-based catalysts for Suzuki couplings) to identify optimal parameters .
- In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and intermediate formation in real time .
Q. How to resolve contradictions in reported biological activity data across studies?
Approaches involve:
- Assay standardization : Replicating experiments under identical conditions (e.g., cell culture media, incubation time) to isolate variables .
- Meta-analysis : Cross-referencing data from PubChem and peer-reviewed studies to identify trends or outliers in IC₅₀ values .
- Purity validation : Ensuring compound purity (>95% via HPLC) to exclude impurities as confounding factors .
Q. What computational tools are used to predict pharmacokinetics and target interactions?
Q. How can solubility and bioavailability challenges be addressed for in vivo studies?
Solutions include:
- Prodrug design : Introducing hydrolyzable groups (e.g., ester linkages) to enhance water solubility .
- Nanocarrier systems : Encapsulation in liposomes or cyclodextrin complexes to improve plasma stability and tissue penetration .
Data Contradiction Analysis
Discrepancies in biological activity may arise from:
- Variability in assay protocols : Differences in cell line passage numbers or incubation times can alter results .
- Stereochemical impurities : Undetected enantiomers in racemic mixtures may exhibit divergent activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
